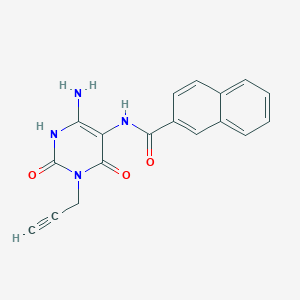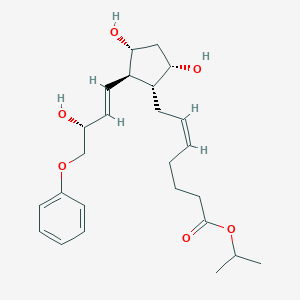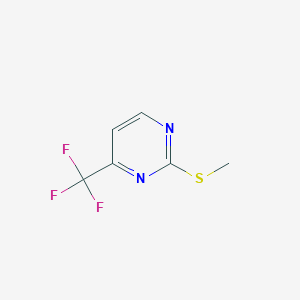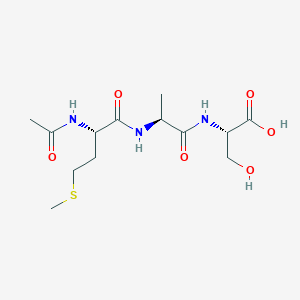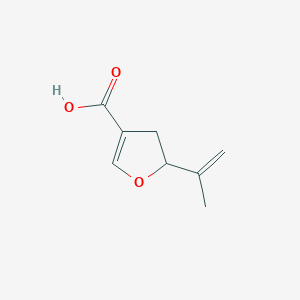![molecular formula C18H23NO3 B173072 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- CAS No. 155172-87-5](/img/structure/B173072.png)
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- is a chemical compound with the molecular formula C18H23NO3 and a molar mass of 301.38 g/mol . This compound is known for its unique structure, which includes a cyclobutene ring with dione and hydroxy functional groups, as well as a dibutylamino phenyl substituent. It has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- typically involves the reaction of cyclobutene-1,2-dione with 4-(dibutylamino)phenyl derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Major products formed from these reactions include quinones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways involved in oxidative stress and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Dibutoxy-3-cyclobutene-1,2-dione: This compound has butoxy groups instead of hydroxy and dibutylamino phenyl groups.
Uniqueness
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
3-[4-(dibutylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-5-11-19(12-6-4-2)14-9-7-13(8-10-14)15-16(20)18(22)17(15)21/h7-10,20H,3-6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSCUCFGQUBOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441875 |
Source


|
| Record name | 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-87-5 |
Source


|
| Record name | 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
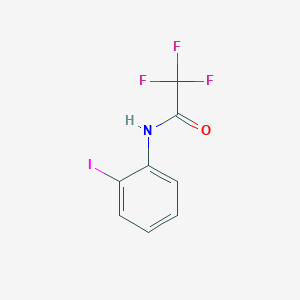
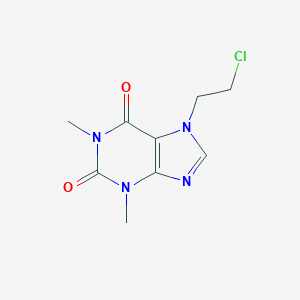
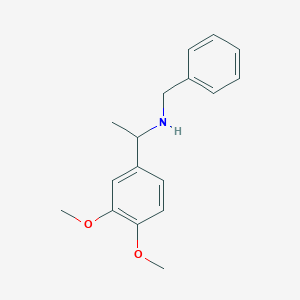
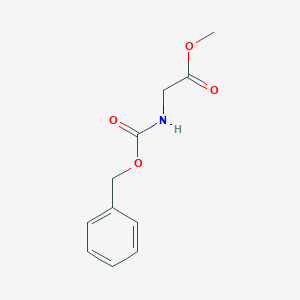
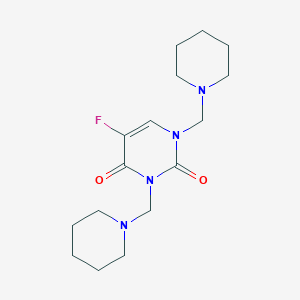

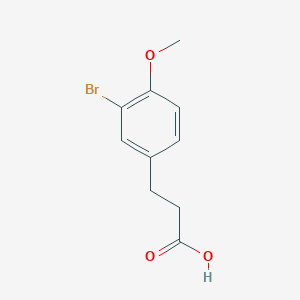
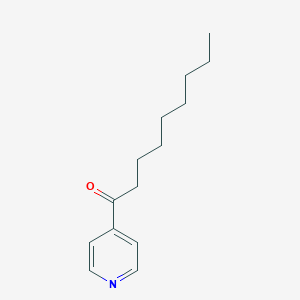
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
